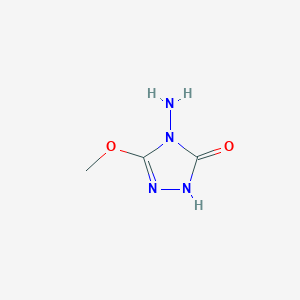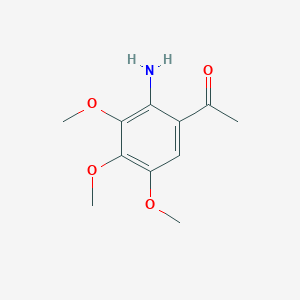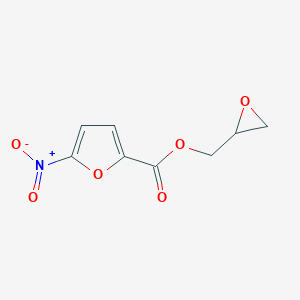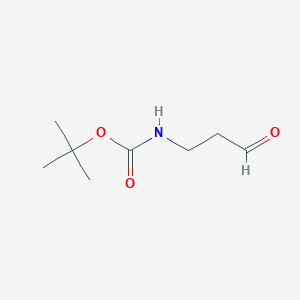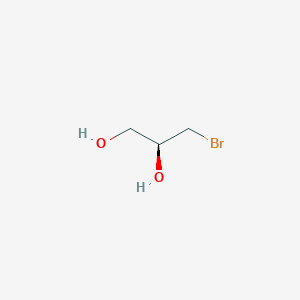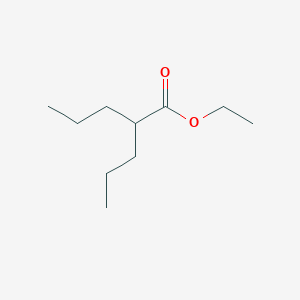
Ethyl 2-propylpentanoate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of ethyl esters can be achieved through various methods. For instance, the paper discussing the synthesis of ethyl 2-cyano-3-alkoxypent-2-enoates via a Ru-mediated coupling reaction provides insight into the synthetic strategies that could potentially be applied to ethyl 2-propylpentanoate . Additionally, the synthesis of ethyl 2-azidopropenoate and its transformation into other compounds upon treatment with nucleophiles indicates the reactivity of such esters and their potential for further chemical transformations .
Molecular Structure Analysis
The molecular structure of ethyl esters is characterized by the presence of an ester functional group. The structural determination and DFT calculation of ethyl 2-cyano-3-alkoxypent-2-enoates, as well as the analysis of their formation mechanism, provide a detailed understanding of the molecular structure and conformation of such compounds . This information is crucial for predicting the reactivity and physical properties of ethyl esters, including ethyl 2-propylpentanoate.
Chemical Reactions Analysis
Ethyl esters participate in various chemical reactions. The reaction of ethyl 2-azidopropenoate with nucleophiles to form different substituted ethyl esters demonstrates the versatility of these compounds in chemical synthesis . The study on the deprotonation of ethyl 2-alkenoates and the subsequent isomerization also highlights the chemical behavior of ethyl esters under basic conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl esters are influenced by their molecular structure. The paper on the laminar flame structure of ethyl pentanoate provides insights into the combustion chemistry of ethyl esters, which is relevant for their use as biofuels . The vibrational spectra and molecular docking studies of ethyl 3-(E)-(anthracen-9-yl)prop-2-enoate offer information on the vibrational properties and potential biological activity of ethyl esters . Additionally, the distribution and organoleptic impact of ethyl ester enantiomers in wine suggest the importance of stereochemistry in the sensory properties of these compounds .
Applications De Recherche Scientifique
Specific Scientific Field
This research falls under the field of BioEnergy Research and Biotechnology .
Summary of the Application
The primary objective of this study was to produce lipase from the fungus Penicillium polonicum through solid-state fermentation, utilizing agro-industrial waste as substrate. The aim was to apply the obtained lipase as a biological catalyst in the synthesis of ethyl oleate ester .
Methods of Application or Experimental Procedures
In the lipase production process, the filamentous fungus P. polonicum, along with sunflower seed cake (SSC) and rice husk (RH), served as substrate and support, respectively, for solid-state fermentation (SSF). Experiments involved varying proportions of both substrate and support (0%, 25%, 50%, 75%, and 100% (RH) and 100% (SSC)). Subsequently, the impact of glycerol as an inducer (1%, 3%, and 5%, with a 25/75% SSC/RH ratio) at SSF was investigated .
Results or Outcomes Obtained
The obtained results revealed a catalytic activity of 29.3 U g −1 under optimal conditions: 55% moisture, 25/75% SSC/RH, and at 27 °C during 96 h of fermentation. The lipase produced was employed as an enzymatic catalyst in studies involving the synthesis of ethyl oleate ester in n-heptane, utilizing experimental design 2 3. Variables such as temperature, enzymatic activity, and molar ratio (alcohol/acid) were modified. The best experimental conditions for the enzymatic synthesis of ethyl oleate ester were determined to be an alcohol/acid molar ratio of 6:1, a temperature of 37 °C, and an enzymatic activity of 60 U. This resulted in 100% conversion into ester within 5 h of reaction time .
Propriétés
IUPAC Name |
ethyl 2-propylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-4-7-9(8-5-2)10(11)12-6-3/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKWUBHEBLFWHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20168818 | |
| Record name | Valproic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20168818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-propylpentanoate | |
CAS RN |
17022-31-0 | |
| Record name | Valproic acid ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017022310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Valproic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20168818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



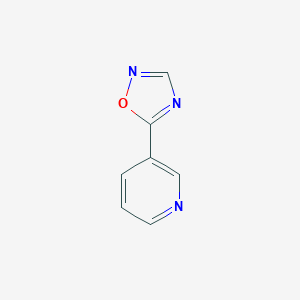
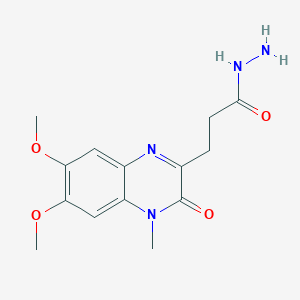
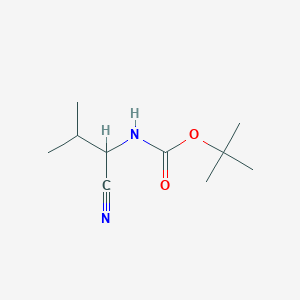
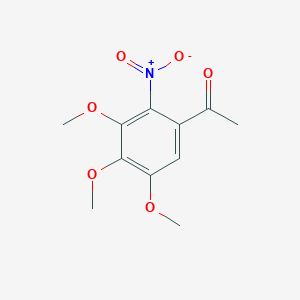
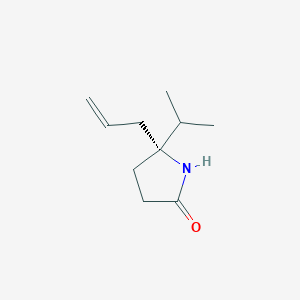
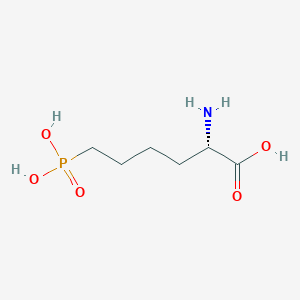
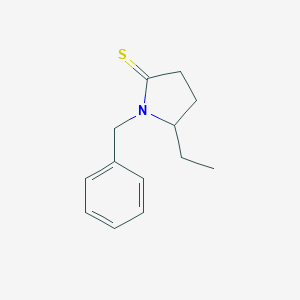
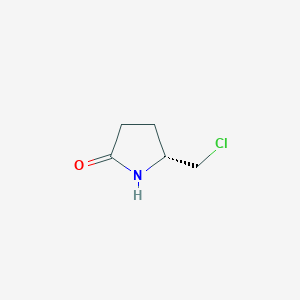
![N-[(2z)-1,3-Oxazolidin-2-Ylidene]sulfuric Diamide](/img/structure/B153984.png)
